1,4-Dibromobutane-d8
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Dibromobutane can be inferred from the research on the synthesis of related compounds. For instance, the synthesis of 1,4-dibromobutane using 1,4-butanediol and hydrobromic acid with a solid superacid catalyst has been studied, indicating that the reaction conditions such as temperature, molar ratio, and reaction time are critical for achieving high yields .
Molecular Structure Analysis
The molecular structure of compounds similar to 1,4-Dibromobutane-d8 has been analyzed using various techniques. For example, the molecular structure of
Scientific Research Applications
Biotransformation and Metabolite Analysis
1,4-Dibromobutane undergoes extensive biotransformation, primarily through glutathione conjugation, leading to the formation of sulfur-containing metabolites. In a study on rats, two stable sulfur-containing metabolites were isolated from rat urine after administration of 1,4-dibromobutane. These metabolites were identified as tetrahydrothiophene and 3-hydroxysulfolane. A proposed biotransformation scheme suggests that 1,4-dibromobutane is effectively detoxified through these metabolic pathways (Onkenhout et al., 1986).
Detoxification Mechanisms
The detoxification mechanisms and the effects on liver stiffness were also assessed. A study focused on alcoholic patients undergoing detoxification revealed that transient elastography measurements, which reflect liver stiffness, are influenced by alcohol consumption or cessation. This study implies that the detoxification process and related physiological responses can significantly affect liver health and function (Gelsi et al., 2011).
Implications in Neuroendocrine Effects
Research on the compound (+)-1,4-diphenylbutane-2,3-diol, a structurally related compound to 1,4-Dibromobutane, studied its effects on gonadotropin secretion in castrated male rats. The findings indicate that this compound, when introduced into the median eminence of the hypothalamus, significantly elevates serum FSH, suggesting a potential physiological role in the control of FSH release. This research hints at the broader implications of structurally similar compounds in neuroendocrine regulation (Iturriza et al., 1977).
Metabolic and Dispositional Fate
A comprehensive study was conducted to characterize the absorption, disposition, metabolism, and excretion of 1,2-dibromo-2,4-dicyanobutane, which shares structural similarities with 1,4-Dibromobutane-d8. This study revealed intricate details about the metabolic and dispositional fate of the compound, indicating how it's processed within biological systems and suggesting potential pathways for 1,4-Dibromobutane-d8 as well (Sauer et al., 1998).
Systems Analysis of Exposure Effects
A study utilizing a systems analysis approach examined the DNA damage and repair responses from subchronic exposure to 1,4-dioxane in mice, a compound related to 1,4-Dibromobutane-d8. This study's multifaceted approach, involving transcriptomics and metabolomics, highlighted the toxic effects and provided insights into the mechanisms of toxicity. Such comprehensive analyses can be instrumental in understanding the broader implications of similar compounds on biological systems (Charkoftaki et al., 2021).
Safety And Hazards
1,4-Dibromobutane-d8 is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety data sheet recommends avoiding breathing mist or vapors, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583822 | |
Record name | 1,4-Dibromo(~2~H_8_)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromobutane-d8 | |
CAS RN |
68375-92-8 | |
Record name | 1,4-Dibromo(~2~H_8_)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromobutane-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.